![molecular formula C38H56B2N2O4 B13150018 5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole](/img/structure/B13150018.png)
5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole is a complex organic compound that features a unique structure with two boronate ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole typically involves the following steps:
Formation of the Indolo[3,2-b]indole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the indolo[3,2-b]indole core.
Introduction of Hexyl Groups: The hexyl groups are introduced via alkylation reactions, often using hexyl halides in the presence of a base.
Boronate Ester Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The boronate ester groups can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: It is studied for its potential in creating advanced materials with unique electronic properties.
Chemical Synthesis: The boronate ester groups make it a valuable intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism by which 5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole exerts its effects is primarily through its electronic properties. The compound can interact with various molecular targets and pathways, depending on its application. For example, in organic electronics, it can facilitate charge transport and improve the efficiency of electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 3,7-双(4,4,5,5-四甲基-1,3,2-二氧硼杂环戊烷-2-基)二苯并[B,D]噻吩 5,5-二氧化物
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
Uniqueness
What sets 5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole apart from similar compounds is its unique indolo[3,2-b]indole core, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring high-performance organic semiconductors.
Propiedades
Fórmula molecular |
C38H56B2N2O4 |
|---|---|
Peso molecular |
626.5 g/mol |
Nombre IUPAC |
5,10-dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole |
InChI |
InChI=1S/C38H56B2N2O4/c1-11-13-15-17-23-41-31-25-27(39-43-35(3,4)36(5,6)44-39)19-21-29(31)34-33(41)30-22-20-28(40-45-37(7,8)38(9,10)46-40)26-32(30)42(34)24-18-16-14-12-2/h19-22,25-26H,11-18,23-24H2,1-10H3 |
Clave InChI |
HILVCZXJLCWGAU-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(N3CCCCCC)C5=C(N4CCCCCC)C=C(C=C5)B6OC(C(O6)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


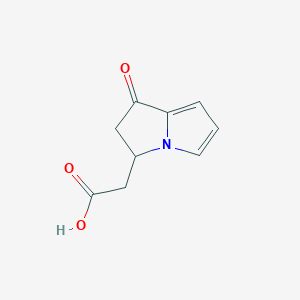
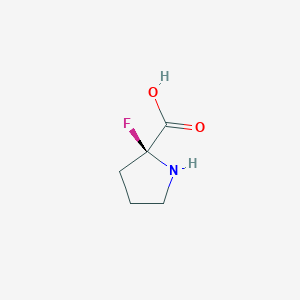
![3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13149940.png)

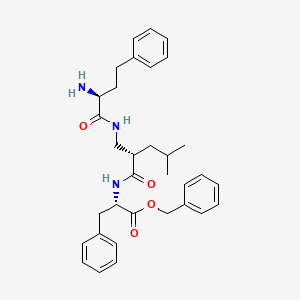

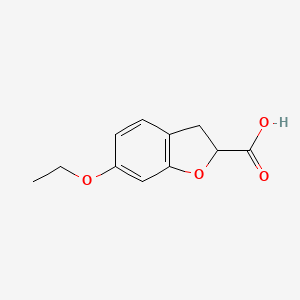
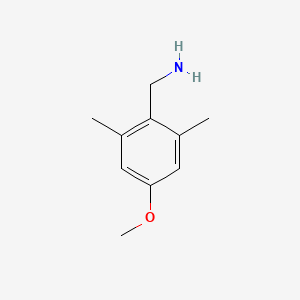
![5'-Nitro-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B13149969.png)

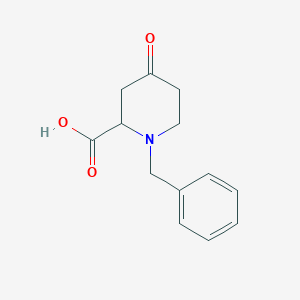
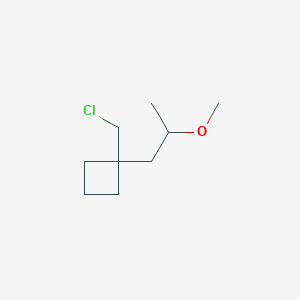
![5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13150004.png)

